molecular formula C19H19NO2 B5351210 1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane

1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane

Cat. No. B5351210
M. Wt: 293.4 g/mol
InChI Key: SSWLPHAWXOLBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphtho[2,1-b]furan-2-ylcarbonyl)azepane, also known as NFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NFA is a heterocyclic compound that contains a naphthofuran ring system, which makes it structurally unique and interesting for researchers to study.

Mechanism of Action

The mechanism of action of 1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting the activity of HDACs, this compound may be able to affect the expression of certain genes and lead to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, this compound has been shown to have anti-viral properties and may be able to inhibit the replication of certain viruses. In vivo studies have also shown that this compound can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane in lab experiments is its unique structure, which makes it an interesting compound to study. In addition, this compound has been shown to have potential therapeutic applications, which makes it a promising drug candidate. However, one limitation of using this compound in lab experiments is its challenging synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane. One direction is to further investigate its potential as a therapeutic agent for treating cancer and other diseases. Another direction is to study its fluorescent properties and develop it as a probe for detecting metal ions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Overall, this compound is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane involves a multi-step process that starts with the reaction of 2-naphthol with oxalyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with 1-aminooctane to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the desired this compound compound. The synthesis of this compound is challenging and requires careful attention to detail, but it has been successfully synthesized by several research groups.

Scientific Research Applications

1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions. In addition, this compound has been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential drug candidate for treating various diseases.

properties

IUPAC Name

azepan-1-yl(benzo[e][1]benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(20-11-5-1-2-6-12-20)18-13-16-15-8-4-3-7-14(15)9-10-17(16)22-18/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWLPHAWXOLBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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